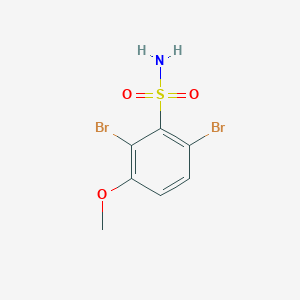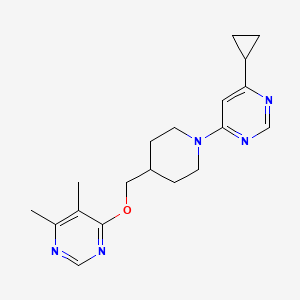
2,6-Dibromo-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dibromo-3-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 2241130-02-7 . It has a molecular weight of 345.01 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7Br2NO3S/c1-13-5-3-2-4 (8)7 (6 (5)9)14 (10,11)12/h2-3H,1H3, (H2,10,11,12) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique
Chemical Properties and Decomposition
- The study of N-hydroxybenzenesulfonamide decomposition in alkaline solution to yield N2O and sulfinate (C6H5SO2 -) provides insight into the chemical behavior of related compounds like 2,6-Dibromo-3-methoxybenzenesulfonamide (Bonner & Ko, 1992).
Application in Antitumor Screening
- Sulfonamide-focused libraries, including compounds related to this compound, have been evaluated in cell-based antitumor screens. These compounds are potent cell cycle inhibitors and have been advanced to clinical trials (Owa et al., 2002).
Reaction with Propenylbenzene Derivatives
- A study on the reaction of N, N-Dibromobenzenesulfonamide with various propenylbenzene derivatives provides a foundation for understanding how this compound might behave under similar conditions (Adachi & Otsuki, 1976).
Spectroscopic Studies
- Preliminary spectroscopic studies of analogues like 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide shed light on the spectroscopic characteristics that could be relevant to this compound (Kimber et al., 2003).
Use as a Chlorinating Reagent
- The compound N-chloro-N-methoxybenzenesulfonamide, closely related to this compound, serves as a reactive chlorinating reagent, which could suggest similar utility for this compound (Pu et al., 2016).
Inhibition of Tubulin Polymerization
- Research on sulfonamide drugs, including those structurally similar to this compound, has revealed their role in inhibiting tubulin polymerization, indicating potential applications in cancer treatment (Banerjee et al., 2005).
Biomass Proxy in Geochemistry
- Methoxyphenols like this compound can be used as proxies for terrestrial biomass in geochemical studies, aiding in the analysis of chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Dimer Interaction Energies
- The study of dimer interaction energies in compounds like N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide offers insights into the molecular interactions that may be present in this compound (Karakaya et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
2,6-dibromo-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHGQRUWWDXMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680010.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)
![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)



![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)






